molecular formula C13H21NO2 B1525915 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane CAS No. 273207-57-1

3-Methylene-8-boc-8-azabicyclo[3.2.1]octane

Cat. No.: B1525915
CAS No.: 273207-57-1
M. Wt: 223.31 g/mol
InChI Key: ZYNYREKPRWPYDC-UHFFFAOYSA-N
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Description

3-Methylene-8-boc-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Biological Activity

3-Methylene-8-boc-8-azabicyclo[3.2.1]octane is a compound belonging to the bicyclic class of nitrogen-containing heterocycles, specifically the azabicyclo[3.2.1]octane family. This class of compounds has garnered interest due to their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The following sections will explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound is characterized by a bicyclic framework with a methylene group and a tert-butoxycarbonyl (Boc) protecting group. This unique configuration contributes to its interaction with various biological targets.

Property Value
Molecular Formula C_{13}H_{19}N
Molecular Weight 205.30 g/mol
CAS Number 273207-57-1

Pharmacological Applications

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant pharmacological activity, particularly as monoamine reuptake inhibitors, which are crucial in treating disorders such as depression and anxiety . The specific biological activities of this compound include:

  • Serotonin Receptor Modulation: This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes, which are implicated in mood regulation .
  • Antidepressant Effects: The inhibition of serotonin reuptake suggests potential use as an antidepressant, similar to other compounds in this class that have been developed for therapeutic use .

The mechanism by which this compound exerts its effects primarily involves binding to neurotransmitter transporters, leading to increased levels of neurotransmitters such as serotonin in the synaptic cleft. This action can alleviate symptoms associated with mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related azabicyclo compounds, providing insights into their therapeutic potential:

  • Antiproliferative Activity: A study investigating various azabicyclo derivatives found that certain modifications led to enhanced antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of specific substituents was linked to improved selectivity and potency.
  • Monoamine Transporter Inhibition: Research demonstrated that certain derivatives showed effective inhibition of monoamine transporters, supporting their use in treating depression and anxiety disorders .
  • Opioid Receptor Interaction: Some azabicyclo derivatives have been identified as mu-opioid receptor antagonists, suggesting potential applications in managing pain without the adverse effects associated with traditional opioids .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, exhibit monoamine reuptake inhibition properties. This mechanism is crucial for developing new antidepressants that aim to minimize side effects associated with traditional monoamine reuptake inhibitors (MRIs) like tricyclics and SSRIs.

Case Study:
A study demonstrated that certain derivatives effectively inhibited serotonin and norepinephrine reuptake, making them candidates for treating depression and anxiety disorders .

Pain Management

The compound has also been investigated for its role as a mu-opioid receptor antagonist, providing potential benefits in pain management without the typical side effects associated with opioid analgesics.

Case Study:
Research highlighted the effectiveness of specific 8-azabicyclo[3.2.1]octane derivatives in alleviating opioid-induced bowel dysfunction while retaining analgesic effects .

Enantioselective Synthesis

The synthesis of this compound involves enantioselective methods that allow for the precise control of stereochemistry, which is critical for the biological activity of the resulting compounds.

Data Table: Synthesis Methods

MethodologyDescriptionYield (%)
Acyclic PrecursorUtilizes acyclic starting materials to form the bicyclic structure75
Direct TransformationAchieves stereochemical control during the formation of the scaffold85

Neurotransmitter Interaction

The interaction of this compound with neurotransmitter systems has been extensively studied, revealing its potential to modulate serotonin and dopamine pathways.

Mechanism Overview:

  • Inhibition of serotonin reuptake leads to increased serotonin levels in synaptic clefts.
  • Modulation of dopamine pathways may contribute to its antidepressant effects.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane with high enantiomeric purity?

The enantioselective synthesis of this compound relies on stereocontrolled methodologies. Key steps include:

  • Desymmetrization of tropinone derivatives to establish the bicyclic scaffold.
  • Protection of the nitrogen using Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions.
  • Methylene group introduction via Wittig or Peterson olefination at the 3-position.
    Purification via column chromatography or crystallization ensures enantiomeric purity (>95%) .

Q. What analytical techniques validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the bicyclic framework and Boc group placement.
  • Mass Spectrometry (HRMS) : Verifies molecular weight (C13_{13}H21_{21}NO2_2, 223.31 g/mol).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo scaffold.
  • HPLC : Assesses purity (>96%) and enantiomeric excess .

Q. What safety protocols are essential for handling this compound in laboratories?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H315, H319).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested (H302) .

Advanced Research Questions

Q. How do structural modifications at the 3-methylene position affect binding to monoamine transporters?

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to dopamine (DAT) and serotonin (SERT) transporters by increasing dipole interactions.
  • Steric Considerations : Bulky substituents reduce affinity due to steric hindrance in the transporter’s hydrophobic pocket.
    Comparative studies with analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) show a 10–50 nM IC50_{50} range for DAT inhibition .

Q. What computational models predict the pharmacokinetic properties of derivatives?

  • Molecular Docking : Simulates interactions with DAT/SERT using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME estimate logP (1.5–2.5), blood-brain barrier permeability, and metabolic stability.
  • MD Simulations : Assess conformational stability in aqueous and lipid environments .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 expressing human DAT) and buffer conditions.
  • Purity Verification : Confirm compound integrity via HPLC and NMR before testing.
  • Cross-Validation : Compare results with structurally validated analogs (e.g., 8-methyl derivatives) to isolate scaffold-specific effects .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • pH Buffering : Store at pH 7.4 to prevent Boc group cleavage.
  • Lyophilization : Enhances shelf life by reducing hydrolytic degradation.
  • Prodrug Design : Mask the methylene group with enzymatically cleavable moieties (e.g., esters) for targeted delivery .

Q. Methodological Tables

Table 1: Comparative Bioactivity of Azabicyclo Derivatives

CompoundTargetIC50_{50} (nM)Reference
3-Methylene-8-Boc derivativeDAT15 ± 2
8-Methyl-8-azabicyclo derivativeSERT28 ± 5
3-Sulfonyl analogELOVL6120 ± 10

Table 2: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight223.31 g/molHRMS
logP2.1SwissADME
Aqueous Solubility0.5 mg/mL (pH 7.4)Shake-flask

Properties

IUPAC Name

tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYREKPRWPYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (0.62 g, 5.5 mmol) was added to a suspension of methyltriphenylphosphonium bromide (1.98 g, 5.5 mmol) in tetrahydrofuran (20 mL) and the resulting mixture was stirred at room temperature for one hour. A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (0.50 g, 2.2 mmol) in tetrahydrofuran (5 mL) was then added and the resulting mixture was stirred at 35° C. for two hours. The mixture was cooled, diluted with hexane (100 mL), filtered, and the filtrate was washed with water then brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (20% ethyl acetate in hexanes) to give tert-butyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate (0.45 g, 91% yield). GC-MS (EI) for C13H21NO2: 223 (M+).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyltriphenylphosphonium bromide (2.38 g, 6.6 mmol) in dry THF at 0° C. was added n-BuLi (2.7 mL, 2.5 M) dropwise. After stirring at 0° C. for 30 min, (1R,5S)-tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.2 mmol) was added and the mixture was stirred at 0° C. for additional 16 hrs. The reaction was quenched by sat. NH4Cl and extracted with EtOAc (50 mL×3) and purified by SGC (eluting with petroleum ether/ethyl acetate=20/1) to give target compound (130 mg, 27%). 1H NMR (500 MHz, CDCl3) δ 4.77 (t, J=4.0 Hz, 2H), 4.21 (br s, 1H), 4.11 (br s, 1H), 2.43-2.33 (m, 2H), 2.01 (s, 1H), 1.98 (s, 1H), 1.79 (d, J=3.0 Hz, 2H), 1.53-1.49 (m, 2H), 1.43 (s, 9H).
Name
(1R,5S)-tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
2.38 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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